molecular formula C18H15BrF2N4O2S B10896671 4-{[(E)-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10896671
M. Wt: 469.3 g/mol
InChI Key: UZMMATNADODEJX-LSFURLLWSA-N
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Description

4-{[(E)-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound, which includes a triazole ring, a bromophenoxy group, and a difluoromethyl group, makes it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions. One common method involves the reaction of 3-bromophenol with formaldehyde to form 3-(3-bromophenoxy)methylphenol. This intermediate is then reacted with 4-methoxybenzaldehyde to form the corresponding Schiff base. The Schiff base is then cyclized with 3-amino-1,2,4-triazole and difluoromethylthiol to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the bromophenoxy group.

Scientific Research Applications

4-{[(E)-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structure and biological activities.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-{[(E)-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to various biological effects. The bromophenoxy and difluoromethyl groups contribute to the compound’s overall activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent with a similar triazole ring structure.

    Anastrozole: An aromatase inhibitor used in the treatment of breast cancer, also containing a triazole ring.

    Flupoxam: A herbicide with a triazole ring structure.

Uniqueness

4-{[(E)-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring, bromophenoxy group, and difluoromethyl group. This unique structure imparts specific biological activities and makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C18H15BrF2N4O2S

Molecular Weight

469.3 g/mol

IUPAC Name

4-[(E)-[3-[(3-bromophenoxy)methyl]-4-methoxyphenyl]methylideneamino]-3-(difluoromethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H15BrF2N4O2S/c1-26-15-6-5-11(9-22-25-17(16(20)21)23-24-18(25)28)7-12(15)10-27-14-4-2-3-13(19)8-14/h2-9,16H,10H2,1H3,(H,24,28)/b22-9+

InChI Key

UZMMATNADODEJX-LSFURLLWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C(F)F)COC3=CC(=CC=C3)Br

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C(F)F)COC3=CC(=CC=C3)Br

Origin of Product

United States

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